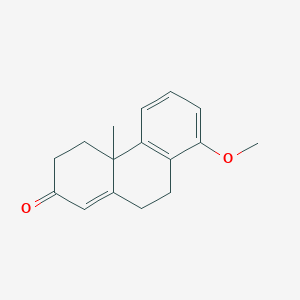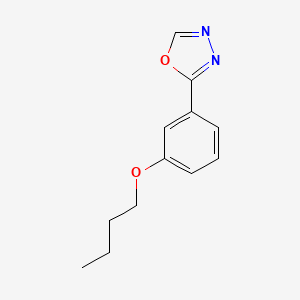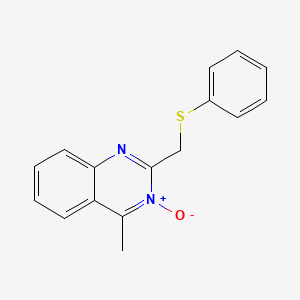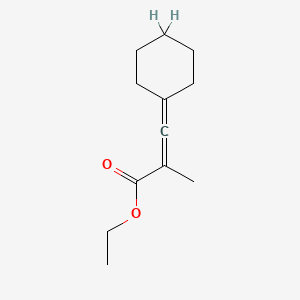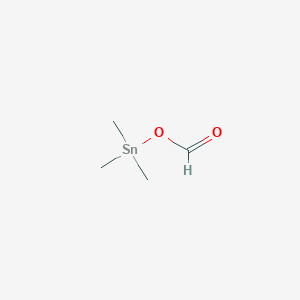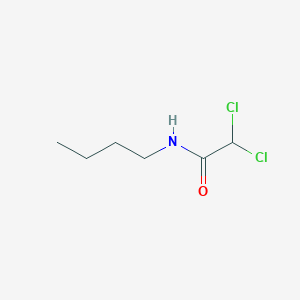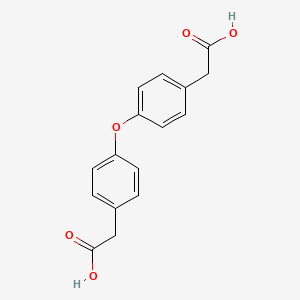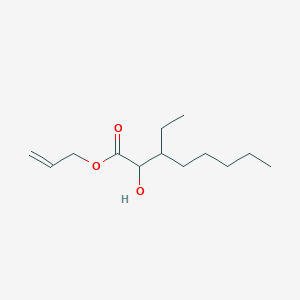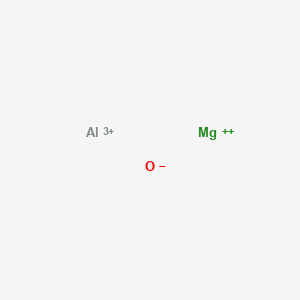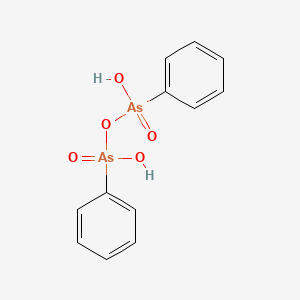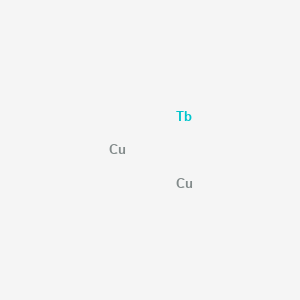
1,3,5-Triethyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triethyl-2-nitrobenzene is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzene, where three ethyl groups and one nitro group are substituted at the 1, 3, 5, and 2 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triethyl-2-nitrobenzene can be synthesized through the nitration of 1,3,5-triethylbenzene. The process involves the reaction of 1,3,5-triethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, flow rate, and reagent concentration, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1,3,5-Triethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,3,5-Triethyl-2-aminobenzene.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1,3,5-Triethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-triethyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl groups can influence the compound’s hydrophobic interactions and binding affinity with various targets. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Triethyl-1-nitrobenzene: Different substitution pattern, leading to variations in chemical properties and reactivity
Uniqueness
1,3,5-Triethyl-2-nitrobenzene is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
属性
CAS 编号 |
13402-30-7 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1,3,5-triethyl-2-nitrobenzene |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
NDBCPIJMCJBZGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)CC)[N+](=O)[O-])CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


